n'-Hydroxymethylnorcotinine
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Overview
Description
N-Hydroxymethylnorcotinine (HOMeN) is a metabolite of nicotine, which is a major component of tobacco products. HOMeN has gained considerable attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Metabolite Identification and Characterization
- N'-Hydroxymethylnorcotinine is identified as a primary metabolite of cotinine in vitro, characterized using techniques like gas chromatography-mass spectrometry and nuclear magnetic resonance (Li & Gorrod, 1994).
Pharmacokinetic Studies
- In pharmacokinetic studies involving horses, N'-Hydroxymethylnorcotinine shows a slower elimination rate, making it a suitable biomarker for nicotine exposure (Ishii et al., 2022).
Metabolism and Cancer Research
- Research on N'-Nitrosonornicotine (NNN) metabolism in the patas monkey revealed the presence of several metabolites, including norcotinine and its derivatives, which could potentially serve as biomarkers for NNN uptake in humans (Upadhyaya et al., 2002).
Wastewater Analysis
- In environmental studies, the presence of nicotine derivatives like N'-Hydroxymethylnorcotinine in wastewater and surface waters has been investigated as markers of domestic wastewater, contributing to the assessment of community-wide tobacco use (Buerge et al., 2008).
Metabolic Activation and Carcinogenicity
- Studies have explored the metabolic activation of carcinogenic compounds like N'-nitrosonornicotine, indicating the importance of understanding biotransformation pathways, including those involving N'-Hydroxymethylnorcotinine, in evaluating cancer risk (Ma et al., 2018).
Biomonitoring and Public Health
- Wastewater-based epidemiology has been used to monitor community-level exposure to tobacco, with the analysis of nicotine metabolites like N'-Hydroxymethylnorcotinine in wastewater, providing real-time, evidence-based estimates of tobacco consumption (Castiglioni et al., 2014).
properties
CAS RN |
157129-55-0 |
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Product Name |
n'-Hydroxymethylnorcotinine |
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(5S)-1-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c13-7-12-9(3-4-10(12)14)8-2-1-5-11-6-8/h1-2,5-6,9,13H,3-4,7H2/t9-/m0/s1 |
InChI Key |
GQUFOBHEPVFQMD-VIFPVBQESA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C2=CN=CC=C2)CO |
SMILES |
C1CC(=O)N(C1C2=CN=CC=C2)CO |
Canonical SMILES |
C1CC(=O)N(C1C2=CN=CC=C2)CO |
physical_description |
Solid |
synonyms |
5-(3'-pyridyl)-1-hydroxymethyl-2-pyrrolidone N-(hydroxymethyl)norcotinine N-hydroxymethylnorcotinine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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